N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is an organic compound that features a furan ring, a pyrrole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with an appropriate acylating agent under mild conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between the benzamide derivative and a pyrrole precursor.
Attachment of the Furan Ring: The final step involves the alkylation of the benzamide-pyrrole intermediate with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and luminescence.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide
- N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)propionamide
- N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)butyramide
Uniqueness
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C16H14N2O2/c19-16(17-12-13-6-5-11-20-13)14-7-1-2-8-15(14)18-9-3-4-10-18/h1-11H,12H2,(H,17,19) |
InChI Key |
UIKZPUUDIHOZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N3C=CC=C3 |
Origin of Product |
United States |
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